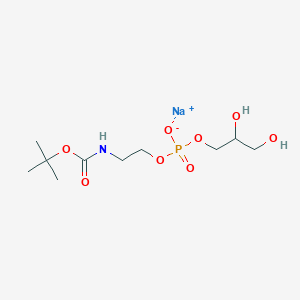
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an aminoethyl group, and a dihydroxypropyl phosphate moiety. This compound is of significant interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Phosphorylation: The protected aminoethyl group is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates or phosphines.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphonates or phosphines.
Substitution: Free aminoethyl group ready for further reactions.
Scientific Research Applications
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition.
Protein Modification: The aminoethyl group can form covalent bonds with proteins, altering their function.
Signal Transduction: The compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
Sodium2-aminoethyl(2,3-dihydroxypropyl)phosphate: Lacks the BOC protecting group, making it more reactive but less stable.
Sodium2-((tert-butoxycarbonyl)amino)ethylphosphate: Does not have the dihydroxypropyl group, limiting its applications in hydroxylation reactions.
Uniqueness
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is unique due to its combination of a BOC-protected amino group, a dihydroxypropyl moiety, and a phosphate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in research and industry.
Properties
Molecular Formula |
C10H21NNaO8P |
|---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1 |
InChI Key |
SVKJWXOVLJCHHZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















